N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide
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Overview
Description
N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide is a complex organic compound known for its unique structural properties. This compound is characterized by three cyclohexylethyl groups attached to a benzene ring through amide linkages. Its molecular structure allows for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with (1S)-1-cyclohexylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The pathways involved may include inhibition of enzyme activity, modulation of gene expression, or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide
- N~1~,N~3~,N~5~-Tris(pyridin-4-yl)benzene-1,3,5-tricarboxamide
- N~1~,N~3~,N~5~-Tris(3-pyridylmethyl)benzene-1,3,5-tricarboxamide
Uniqueness
N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide stands out due to its cyclohexylethyl groups, which impart unique steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
436149-39-2 |
---|---|
Molecular Formula |
C33H51N3O3 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C33H51N3O3/c1-22(25-13-7-4-8-14-25)34-31(37)28-19-29(32(38)35-23(2)26-15-9-5-10-16-26)21-30(20-28)33(39)36-24(3)27-17-11-6-12-18-27/h19-27H,4-18H2,1-3H3,(H,34,37)(H,35,38)(H,36,39)/t22-,23-,24-/m0/s1 |
InChI Key |
ZRGFHCHBLBAVNX-HJOGWXRNSA-N |
Isomeric SMILES |
C[C@@H](C1CCCCC1)NC(=O)C2=CC(=CC(=C2)C(=O)N[C@@H](C)C3CCCCC3)C(=O)N[C@@H](C)C4CCCCC4 |
Canonical SMILES |
CC(C1CCCCC1)NC(=O)C2=CC(=CC(=C2)C(=O)NC(C)C3CCCCC3)C(=O)NC(C)C4CCCCC4 |
Origin of Product |
United States |
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